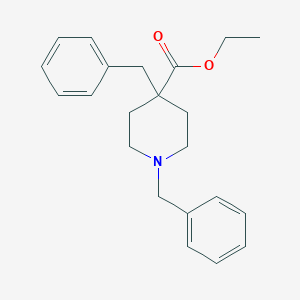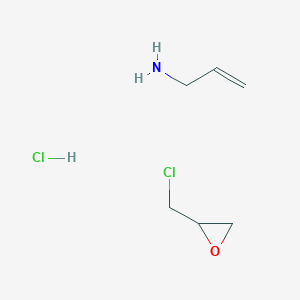
Sevelamer hydrochloride
Overview
Description
Sulconazole nitrate is an antifungal medication belonging to the imidazole class. It is commonly used in the treatment of various skin infections such as athlete’s foot, ringworm, jock itch, and tinea versicolor . The compound is available in the form of a cream or solution and is known for its broad-spectrum antifungal activity .
Scientific Research Applications
Sulconazole nitrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving imidazole derivatives and their reactivity.
Biology: The compound is studied for its antifungal properties and its effects on various fungal strains.
Medicine: Sulconazole nitrate is extensively researched for its therapeutic potential in treating fungal infections.
Industry: The compound is used in the formulation of topical antifungal creams and solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sulconazole nitrate involves several steps. The process begins with alpha-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol as a raw material. This compound reacts with sulfonyl chloride or sulfonic anhydride to form imidazole ethanol sulfonate. The imidazole ethanol sulfonate is then reacted with p-chlorobenzyl mercaptan or its derivative under alkaline conditions to produce sulconazole. Finally, sulconazole is salified with nitric acid to form sulconazole nitrate .
Industrial Production Methods
The industrial production of sulconazole nitrate follows the same synthetic route but is optimized for large-scale production. The process is characterized by simple and easily obtained raw materials, mild reaction conditions, and high product yield and purity. This makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Sulconazole nitrate undergoes various chemical reactions, including substitution and oxidation. The compound’s imidazole ring and sulfur-containing side chain are particularly reactive.
Common Reagents and Conditions
Common reagents used in the reactions involving sulconazole nitrate include sulfonyl chloride, sulfonic anhydride, p-chlorobenzyl mercaptan, and nitric acid. The reactions typically occur under alkaline conditions and may require heating or sonication .
Major Products
The major product formed from the reactions involving sulconazole nitrate is the nitrate salt of sulconazole. This product is obtained through the salification of sulconazole with nitric acid .
Mechanism of Action
Sulconazole nitrate exerts its antifungal effects by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the cell membrane’s integrity, leading to increased permeability and leakage of cellular contents. The compound’s molecular targets include enzymes involved in the ergosterol biosynthesis pathway .
Comparison with Similar Compounds
Sulconazole nitrate is structurally related to other imidazole antifungal agents such as clotrimazole, econazole, and miconazole. While all these compounds share a similar mechanism of action, sulconazole nitrate is unique in its broad-spectrum activity and its effectiveness in treating a wide range of fungal infections .
Similar Compounds
- Clotrimazole
- Econazole
- Miconazole
Sulconazole nitrate has demonstrated similar or superior efficacy compared to these compounds in clinical studies, particularly in the treatment of tinea pedis .
properties
IUPAC Name |
2-(chloromethyl)oxirane;prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO.C3H7N.ClH/c4-1-3-2-5-3;1-2-3-4;/h3H,1-2H2;2H,1,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNXRSIBRKBJDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN.C1C(O1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
152751-57-0 | |
| Record name | Sevelamer hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152751-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allylamine polymer with 1-chloro-2,3-epoxypropane, hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxamide](/img/structure/B69962.png)
![4-[5-(Trifluoromethyl)pyrid-2-yloxy]thiobenzamide](/img/structure/B69964.png)


![4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one](/img/structure/B69972.png)

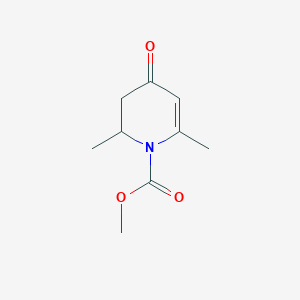
![3,3-dimethyl-2H-furo[2,3-c]pyridine](/img/structure/B69983.png)

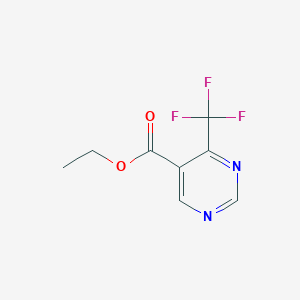
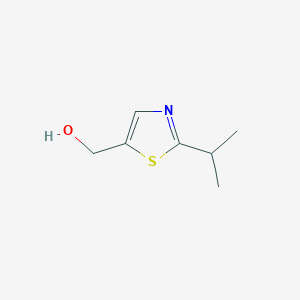
![1-[(1S,2S)-2-Ethenyl-2-methylcyclobutyl]ethanone](/img/structure/B69989.png)
